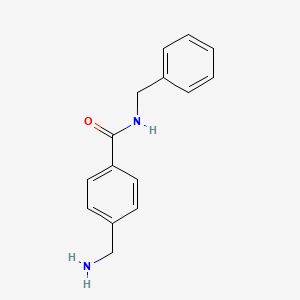

4-(Aminomethyl)-N-benzylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

4-(aminomethyl)-N-benzylbenzamide |

InChI |

InChI=1S/C15H16N2O/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) |

InChI Key |

UTRFMKCWPPXWTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Aminomethyl N Benzylbenzamide and Its Analogues

Retrosynthetic Analysis of 4-(Aminomethyl)-N-benzylbenzamide

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials.

Strategic Bond Formations

The primary strategic bond formation is the creation of the amide linkage between the carboxylic acid of the benzoic acid derivative and the amine of benzylamine (B48309). This can be achieved through various amidation or coupling reactions.

Classical and Modern Synthetic Approaches to Benzamide (B126) Core Structures

The construction of the benzamide core is a cornerstone of the synthesis of this compound. A variety of methods, ranging from classical to modern, can be employed for this purpose.

Amidation Reactions (e.g., DCC/NHS, HATU, CDI coupling)

Amidation reactions are the most common method for forming the benzamide bond. These reactions typically involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

DCC/NHS Coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates carboxylic acids. nih.govpeptide.comresearchgate.net The addition of N-hydroxysuccinimide (NHS) can form a more stable active ester, which then reacts with the amine. nih.gov This method is effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove. reddit.com

HATU Coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient and rapid coupling reagent. luxembourg-bio.comunimi.it It is often preferred for its high yields and low rates of side reactions, particularly in peptide synthesis. unimi.itmasterorganicchemistry.com However, the byproducts can sometimes pose purification challenges. unimi.it

CDI Coupling: 1,1'-Carbonyldiimidazole (CDI) is another effective reagent for amide bond formation. researchgate.netcommonorganicchemistry.com It reacts with the carboxylic acid to form a reactive acyl-imidazole intermediate. researchgate.net This method is advantageous as the byproducts, imidazole (B134444) and carbon dioxide, are generally easy to remove. researchgate.net

A comparative study of different coupling reagents for the amidation of benzoic acid with benzylamine in an aqueous/organic solvent system showed varying efficiencies. The choice of reagent can significantly impact the yield, and screening of different reagents is often necessary to optimize a specific amidation reaction. researchgate.netwikipedia.org

Reductive Amination Strategies

Reductive amination offers an alternative pathway to the target molecule, typically by forming the aminomethyl group from a corresponding aldehyde. organic-chemistry.orgjocpr.comresearchgate.netchemistrytalk.org This can be a one-pot reaction where an aldehyde reacts with an amine to form an imine, which is then reduced in situ. jocpr.com

A plausible route would involve the reductive amination of 4-formyl-N-benzylbenzamide. This intermediate can be synthesized by the amidation of 4-formylbenzoic acid with benzylamine. The subsequent reduction of the aldehyde in the presence of an amine source (like ammonia) and a reducing agent would yield the final product.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). jocpr.com Sodium cyanoborohydride is often favored as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. jocpr.com

Protecting Group Chemistry in Amine and Carboxylic Acid Functionalities

The presence of both a primary amine and a carboxylic acid in the key precursor, 4-(aminomethyl)benzoic acid, presents a significant challenge. Without the use of protecting groups, self-polymerization can occur during the amidation reaction. Therefore, a robust protecting group strategy is essential.

An effective strategy is to use an orthogonal protecting group scheme, where one group can be removed without affecting the other.

Amine Protection: The aminomethyl group can be protected with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-4-(aminomethyl)benzoic acid can then be coupled with benzylamine. The Boc group is stable under the conditions of amide coupling but can be readily removed with a mild acid like trifluoroacetic acid (TFA).

Carboxylic Acid Protection: Alternatively, the carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester. This would allow for reactions at the amine functionality. The ester can then be hydrolyzed to regenerate the carboxylic acid for the subsequent amidation step.

A common synthetic route would involve the following steps:

Protection of the aminomethyl group of 4-(aminomethyl)benzoic acid with a Boc group.

Amide coupling of the resulting N-Boc protected acid with benzylamine using a suitable coupling reagent (e.g., HATU or DCC/NHS).

Deprotection of the Boc group to yield the final product, this compound.

This approach ensures that the desired amide bond is formed selectively without interference from the reactive aminomethyl group.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing the formation of byproducts. This section explores the key parameters that influence the synthesis of this compound and its related compounds.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the reaction rate, yield, and selectivity of a chemical transformation. In the synthesis of benzamides, the solvent's polarity and its ability to solubilize reactants and intermediates play a crucial role. For instance, in the amidation of carboxylic acids, a solvent must effectively dissolve both the carboxylic acid and the amine. walisongo.ac.id

The reaction kinetics, which describe the rate of a chemical reaction, are also heavily influenced by the solvent. A solvent can affect the energy of the transition state, thereby altering the activation energy of the reaction. For example, polar solvents can stabilize charged transition states, accelerating the reaction. The study of reaction kinetics provides valuable insights into the reaction mechanism, allowing for the rational optimization of conditions.

Temperature and Pressure Control

Temperature is a fundamental parameter in controlling reaction rates and selectivity. Generally, an increase in temperature leads to an increase in the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts or decomposition of the product. Therefore, precise temperature control is essential for optimizing the yield of this compound. For many amide bond formation reactions, temperatures ranging from room temperature to moderate heating (e.g., 60 °C) are often employed. nih.gov

Pressure is another parameter that can be manipulated to influence reaction outcomes, particularly for reactions involving gaseous reagents or intermediates. While less common for the synthesis of simple benzamides under standard laboratory conditions, pressure can play a role in certain catalytic processes or when dealing with volatile starting materials.

Catalyst Selection and Loading (e.g., palladium-catalyzed cross-coupling, copper catalysis)

Catalysis is a cornerstone of modern organic synthesis, offering pathways to reactions with higher efficiency and selectivity. For the synthesis of benzamide derivatives, various catalytic systems have been explored.

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. While typically used for aryl amines, modifications of this methodology could potentially be applied to the synthesis of N-benzylbenzamides.

Copper catalysis has also emerged as a valuable tool in organic synthesis. Copper-catalyzed reactions can be a more economical and sustainable alternative to palladium-catalyzed processes. researchgate.net

The use of boric acid as a catalyst for amide bond formation represents a greener alternative to traditional methods that use stoichiometric coupling reagents. walisongo.ac.id This catalytic condensation reaction often proceeds with high efficiency and generates water as the only byproduct. walisongo.ac.id

The selection of the catalyst and its loading (the amount of catalyst used relative to the reactants) are critical for achieving optimal results. Lowering catalyst loading is desirable for both economic and environmental reasons, as it reduces costs and minimizes residual metal contamination in the final product.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.ca The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes.

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all the reactants. chembam.com An ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product. primescholars.com Addition and rearrangement reactions are examples of highly atom-economical transformations. mun.ca

E-Factor (Environmental Factor) provides a broader measure of the environmental impact of a chemical process by quantifying the amount of waste generated per unit of product. chembam.com It is calculated as the ratio of the mass of waste to the mass of the product. chembam.com The pharmaceutical industry, which often involves multi-step syntheses with complex molecules, typically has higher E-factors compared to the bulk chemicals industry. rsc.org

For the synthesis of this compound, choosing a synthetic route with high atom economy and a low E-factor is a key green chemistry objective. For example, a condensation reaction that produces only water as a byproduct will have a higher atom economy than a reaction that uses a stoichiometric coupling reagent, which generates a significant amount of waste. walisongo.ac.id

Below is a hypothetical comparison of two synthetic routes to a generic N-benzylbenzamide to illustrate these concepts.

| Metric | Route A (with Coupling Reagent) | Route B (Catalytic Condensation) |

| Atom Economy | Lower | Higher |

| E-Factor | Higher | Lower |

| Byproducts | Stoichiometric waste from coupling reagent | Water |

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

Use of Sustainable Solvents and Reagents

Sustainable Solvents: The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and biodegradable. Water is an excellent green solvent for many reactions. Other greener alternatives include supercritical fluids (like CO2) and ionic liquids. Research is ongoing to identify and develop new, environmentally benign solvent systems. unibo.it

Sustainable Reagents: The use of stoichiometric reagents, especially those containing heavy metals or other hazardous elements, should be minimized. Catalytic reagents are preferred as they are used in smaller quantities and can often be recycled and reused. buecher.de The use of biocatalysts, such as enzymes, is also a promising green alternative, as they can catalyze reactions with high selectivity under mild conditions.

In the context of synthesizing this compound, replacing hazardous reagents and solvents with greener alternatives is a key area for optimization. For example, using a catalytic amount of a non-toxic acid or base for amide bond formation instead of a stoichiometric amount of a corrosive reagent would be a significant improvement.

Development of Novel Synthetic Pathways for this compound

The synthesis of this compound presents unique challenges due to the presence of two distinct amine functionalities: a primary benzylic amine and a secondary amide nitrogen. Achieving selectivity in reactions involving these groups is paramount.

The controlled synthesis of this compound requires careful consideration of the reactivity of the starting materials to ensure the desired connectivity. A common strategy involves a multi-step approach starting from a precursor where one of the amine functionalities is masked or introduced at a later stage.

A general and effective method for the synthesis of 4-(aminomethyl)benzamides commences with 4-(bromomethyl)benzoic acid esters. nih.gov This approach allows for the selective introduction of the aminomethyl group. The synthesis of the target compound, this compound, can be envisioned through a pathway that leverages this strategy, as outlined below.

Synthetic Strategy:

Nucleophilic Substitution: The synthesis can initiate with the reaction of methyl 4-(bromomethyl)benzoate (B8499459) with a suitable nitrogen nucleophile. To achieve chemoselectivity and avoid reaction at the benzylic position of the final product, a protected form of the amine, such as an azide (B81097) or a phthalimide, can be used. Alternatively, direct amination with ammonia (B1221849) followed by protection of the resulting primary amine is a viable route.

Amide Bond Formation: Once the aminomethyl group is installed (and protected, if necessary), the ester can be hydrolyzed to the corresponding carboxylic acid. Subsequent activation of the carboxylic acid, for instance by conversion to the acyl chloride with thionyl chloride, facilitates the regioselective formation of the amide bond with benzylamine. nih.gov This step is generally high-yielding and selective, as the reactivity of the acyl chloride is significantly higher towards the primary benzylamine than towards the protected aminomethyl group.

Deprotection: The final step involves the removal of the protecting group from the aminomethyl moiety to yield this compound.

Control of Selectivity:

The key to the chemo- and regioselectivity of this pathway lies in the differential reactivity of the functional groups at each step. The initial nucleophilic substitution occurs selectively at the benzylic bromide, leaving the ester group intact. The subsequent amidation is directed by the highly reactive acyl chloride, ensuring that benzylamine attacks the carbonyl carbon. The use of protecting groups on the aminomethyl nitrogen is a crucial element for preventing undesired side reactions, such as N-benzylation of the aminomethyl group during the amidation step.

A plausible synthetic route starting from 4-(bromomethyl)benzoyl chloride is presented in Table 1.

| Step | Reactants | Reagents and Conditions | Intermediate/Product | Key Consideration |

| 1 | 4-(Bromomethyl)benzoyl chloride, Sodium Azide | Acetonitrile (B52724), rt | 4-(Azidomethyl)benzoyl chloride | Introduction of a masked amine. |

| 2 | 4-(Azidomethyl)benzoyl chloride, Benzylamine | Dichloromethane (B109758), Triethylamine, rt | 4-(Azidomethyl)-N-benzylbenzamide | Selective amide formation. |

| 3 | 4-(Azidomethyl)-N-benzylbenzamide | H₂, Pd/C, Ethanol, rt | This compound | Reduction of the azide to the primary amine. |

Table 1: Proposed Chemo- and Regioselective Synthesis of this compound.

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules in a single step, starting from three or more reactants. nih.govnih.govmdpi.comnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of benzamide derivatives. wikipedia.orgwikipedia.orgbeilstein-journals.orgbeilstein-journals.orgtcichemicals.comorganic-chemistry.org

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgtcichemicals.comorganic-chemistry.org To construct a scaffold resembling this compound, one could envision a reaction utilizing a bifunctional starting material. For instance, employing 4-formylbenzoic acid as the aldehyde and carboxylic acid component, along with benzylamine and a suitable isocyanide, could potentially lead to the desired core structure after subsequent transformations.

A hypothetical Ugi reaction for the synthesis of a precursor to this compound is outlined in Table 2.

| Component | Reactant |

| Aldehyde | 4-Formylbenzaldehyde |

| Amine | Benzylamine |

| Carboxylic Acid | 4-Formylbenzoic Acid |

| Isocyanide | tert-Butyl isocyanide |

Table 2: Proposed Reactants for an Ugi Reaction to Synthesize a Precursor to the Target Molecule.

The initial Ugi product would require subsequent modification, such as reduction of the second formyl group to an aminomethyl group, to arrive at the final target molecule. The feasibility of such a reaction would depend on the relative reactivity of the two aldehyde groups in 4-formylbenzaldehyde.

Passerini Three-Component Reaction:

The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgscispace.com While the direct synthesis of this compound via a Passerini reaction is not straightforward, it is possible to construct a key intermediate. For example, a Passerini reaction between 4-formylbenzoic acid, benzyl (B1604629) isocyanide, and a suitable carboxylic acid could generate a precursor that can be further elaborated.

A study on the selective Passerini reaction of 4-formylbenzoic acid with aliphatic isocyanides has demonstrated the feasibility of using this bifunctional starting material in MCRs. scispace.com This suggests that a carefully designed Passerini reaction could be a viable strategy.

The development of novel synthetic pathways for this compound and its analogues continues to be an active area of research. Both the refinement of classical chemo- and regioselective methods and the innovative application of multi-component reactions hold significant promise for the efficient and scalable production of these valuable compounds.

Derivatization and Structural Modification of this compound

The scaffold of this compound presents multiple sites for chemical modification, allowing for the systematic exploration of its structure-activity relationships (SAR) in various contexts. These sites include the primary amine of the aminomethyl group, the N-benzyl moiety, and the central benzamide core. Strategic derivatization at these positions can significantly alter the molecule's physicochemical properties, such as polarity, lipophilicity, and conformational flexibility, thereby influencing its biological interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Aminomethyl N Benzylbenzamide Derivatives

Design Principles for SAR Studies on Benzamide (B126) Scaffolds

The exploration of the chemical space around the 4-(Aminomethyl)-N-benzylbenzamide core is guided by established medicinal chemistry principles. SAR studies for this scaffold systematically investigate how chemical modifications influence the biological activity of the molecules.

Systematic Variation of Substituents

The systematic variation of substituents on the benzamide scaffold is a key strategy to understand and optimize biological activity. researchgate.net This involves modifying different parts of the this compound molecule, including the benzamide ring, the N-benzyl group, and the aminomethyl moiety. The goal is to identify which functional groups and structural features are critical for the desired pharmacological effect.

For instance, in the development of inhibitors for enzymes like histone deacetylases (HDACs) or tubulin polymerization, researchers have synthesized series of N-benzylbenzamide derivatives with diverse substituents. nih.govnih.gov These studies have shown that the nature and position of substituents on both the benzamide and the N-benzyl rings can dramatically alter potency and selectivity. nih.govnih.gov

A common approach is to introduce a variety of substituents with different electronic (electron-donating or electron-withdrawing) and steric properties. For example, a study on N-substituted benzamide derivatives as antitumor agents revealed that introducing a chlorine atom or a nitro-group on the benzamide ring can significantly decrease anti-proliferative activity. nih.gov Conversely, other modifications might enhance activity.

Below is an interactive data table illustrating hypothetical SAR data for this compound derivatives, showcasing how systematic variation could influence biological activity (e.g., IC₅₀ values).

| Compound ID | Benzamide Ring Substituent (R1) | N-Benzyl Ring Substituent (R2) | Aminomethyl Modification (R3) | Biological Activity (IC₅₀, nM) |

| 1 | H | H | NH₂ | 150 |

| 2 | 2-fluoro | H | NH₂ | 120 |

| 3 | 3-chloro | H | NH₂ | 250 |

| 4 | 4-methoxy | H | NH₂ | 90 |

| 5 | H | 4-fluoro | NH₂ | 135 |

| 6 | H | 3,4-dichloro | NH₂ | 300 |

| 7 | H | H | NH(CH₃) | 180 |

| 8 | H | H | N(CH₃)₂ | 210 |

This table demonstrates how even minor changes, such as the position of a fluoro group or the addition of a methoxy (B1213986) group, can lead to significant differences in biological potency.

Positional Isomerism and Stereochemical Considerations

The spatial arrangement of atoms and functional groups is a critical determinant of a molecule's interaction with its biological target. Therefore, positional isomerism and stereochemistry are vital considerations in the SAR of this compound derivatives.

Positional Isomerism: The location of substituents on the aromatic rings can drastically affect activity. For example, moving a substituent from the ortho to the meta or para position on the benzamide or N-benzyl ring can alter the molecule's conformation, electronic distribution, and ability to form key interactions with a receptor. nih.gov Studies on other benzamide-containing compounds have demonstrated that positional isomers can exhibit widely different biological efficacies, sometimes shifting from an inverse agonist to a partial antagonist. nih.gov

Stereochemical Considerations: If a chiral center is introduced into the this compound scaffold, the different stereoisomers (enantiomers or diastereomers) can have distinct pharmacological profiles. For example, research on (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide as a SARS-CoV protease inhibitor highlighted the importance of a specific stereoconfiguration for binding to the target's active site. nih.gov The (R)-enantiomer was found to be the active inhibitor, demonstrating that the three-dimensional arrangement of the molecule is crucial for its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ijpsr.comnih.gov This approach is valuable for predicting the activity of novel derivatives and for understanding the physicochemical properties that govern their potency.

Descriptor Selection and Calculation

The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the physicochemical properties of the this compound analogues. These descriptors fall into several categories: nih.gov

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For benzamide derivatives, these descriptors can be crucial as they influence hydrogen bonding and electrostatic interactions with the target. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric parameters like those used in Comparative Molecular Field Analysis (CoMFA). The steric bulk of substituents on the benzamide or benzyl (B1604629) rings can influence how the molecule fits into a binding pocket. researchgate.net

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in the target protein. The most common hydrophobic descriptor is the partition coefficient (logP). QSAR studies on aminophenyl benzamide derivatives have indicated that hydrophobic character is crucial for their inhibitory activity. researchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

The selection of relevant descriptors is a critical step to build a robust QSAR model. nih.gov

Statistical Validation of QSAR Models

Once descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). wu.ac.th The reliability and predictive power of the resulting QSAR model must be rigorously validated. basicmedicalkey.comnih.govnih.gov

Internal Validation: This process assesses the robustness of the model using the same dataset that was used to build it. A common technique is cross-validation, where the dataset is repeatedly split into training and test sets. A key metric is the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.comjbclinpharm.org

External Validation: This involves using the developed QSAR model to predict the biological activity of a set of compounds that were not used in the model's creation. nih.gov The predictive ability is assessed by the predictive correlation coefficient (R²pred).

A statistically sound QSAR model for this compound analogues would typically have the following characteristics, as illustrated in the hypothetical table below:

| Statistical Parameter | Value | Interpretation |

| r² (Coefficient of Determination) | > 0.6 | Goodness of fit of the model |

| q² (Cross-validated r²) | > 0.5 | Good internal predictive ability |

| R²pred (External Validation) | > 0.6 | Good external predictive ability |

| F-test value | High | Statistical significance of the model |

| Standard Deviation (s) | Low | Low variance between predicted and actual values |

Such validated QSAR models can then be confidently used to guide the design of new this compound derivatives with potentially improved activity.

Conformational Analysis and Flexibility of this compound and Its Derivatives

The biological activity of a molecule is not only dependent on its 2D structure but also on its 3D conformation and flexibility. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

For this compound, the key rotatable bonds are between the phenyl rings and the central amide linkage, as well as the bond connecting the aminomethyl group. The preferred conformation of the molecule will be the one that minimizes steric hindrance and allows for favorable intramolecular and intermolecular interactions.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to determine the stable conformations of the molecule. Molecular docking studies, which predict the preferred binding mode of a ligand to a receptor, also provide valuable insights into the bioactive conformation. researchgate.net

For instance, studies on benzamide derivatives have shown that the torsion angle between the two phenyl rings is a critical determinant of activity. acs.org The flexibility of the molecule allows it to adopt different conformations to fit into the binding site of a target protein. Understanding this conformational landscape is essential for designing derivatives with improved binding affinity and selectivity. The presence of substituents can restrict or alter the preferred conformation, thereby influencing biological activity.

Spectroscopic Methods for Conformational Elucidation (e.g., NMR, IR)

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in elucidating the preferred conformations of this compound derivatives in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within the molecule. For N-benzylbenzamide derivatives, the chemical shifts (δ) and coupling constants (J) of the benzylic protons (-CH₂-) and the amide proton (-NH-) are particularly informative. For instance, in N-benzylbenzamide, the benzylic protons typically appear as a doublet around 4.65 ppm in CDCl₃, coupled to the amide proton. rsc.org The chemical shift of the amide proton itself, often observed as a broad singlet, can be influenced by its involvement in intra- or intermolecular hydrogen bonding. rsc.org

In the case of this compound, the presence of the additional aminomethyl group introduces further complexity and conformational flexibility. The protons of this aminomethyl group would also give rise to characteristic signals in the ¹H NMR spectrum, and their chemical shifts could provide insights into their proximity to other parts of thef the molecule. Variable temperature NMR studies can be employed to investigate the rotational barriers around the amide bond and other single bonds, revealing the energy differences between different conformational states.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional groups and probing their electronic and structural environment. For this compound derivatives, the most characteristic IR absorption bands are those corresponding to the amide group. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position of this band can indicate the extent of hydrogen bonding; a lower frequency suggests stronger hydrogen bonding.

The amide I band, which is primarily due to the C=O stretching vibration, is found in the range of 1630-1680 cm⁻¹. Its position is sensitive to the electronic environment and the presence of hydrogen bonding to the carbonyl oxygen. The amide II band, arising from a combination of N-H bending and C-N stretching vibrations, is observed around 1520-1570 cm⁻¹. Analysis of these bands in different solvents or with varying substituents can provide valuable information about the conformational preferences of the amide group. For example, in N-benzyl-3-phenyl-acrylamide, the C=O stretching band is observed at 1633 cm⁻¹, while the N-H stretching is at 3292 cm⁻¹. rsc.org

Table 1: Representative Spectroscopic Data for N-Benzylbenzamide Derivatives

| Compound | Spectroscopic Feature | Observed Value | Reference |

|---|---|---|---|

| N-Benzylbenzamide | ¹H NMR (CDCl₃): Benzylic CH₂ | δ 4.65 (d, J = 5.5 Hz) | rsc.org |

| N-Benzylbenzamide | ¹³C NMR (CDCl₃): C=O | δ 167.5 | rsc.org |

| N-Benzyl-3-phenyl-acrylamide | IR: N-H Stretch | 3292 cm⁻¹ | rsc.org |

Computational Conformational Sampling Techniques

To complement experimental data and to explore the conformational landscape more exhaustively, computational methods are widely employed. Techniques such as molecular mechanics (MM) and quantum mechanics (QM) calculations, as well as molecular dynamics (MD) simulations, can provide detailed insights into the low-energy conformations of this compound derivatives.

These computational approaches can map the potential energy surface of the molecule as a function of its torsional angles, identifying stable conformers and the energy barriers between them. For N-benzylbenzamide derivatives, key torsions include the rotation around the C-N amide bond, as well as the rotations of the benzyl and aminomethyl groups relative to the central benzamide core.

For instance, computational studies on N-benzylbenzamide derivatives have been used to determine the three-dimensional pharmacophore model for melanogenesis inhibitors. nih.gov Such models are built by identifying the spatial arrangement of essential chemical features that are responsible for the biological activity. This involves sampling the conformational space of a series of active and inactive compounds to deduce the common features required for interaction with the biological target. nih.gov

Molecular dynamics simulations can further provide a dynamic picture of the conformational behavior of these molecules in a simulated biological environment, such as in water or a lipid bilayer, offering insights into how the environment influences their shape and flexibility.

Influence of Structural Modifications on Biological Interactions

The biological activity of this compound derivatives can be finely tuned by systematic structural modifications. SAR studies aim to identify which parts of the molecule are critical for its interaction with a biological target and how modifications to these parts affect potency and selectivity.

A notable example is the discovery of 4-(aminomethyl)benzamides as potent entry inhibitors of Ebola and Marburg viruses. nih.gov In these studies, a hit compound, designated as CBS1118, which is a 4-(aminomethyl)benzamide (B1271630) derivative, was identified with broad-spectrum antifiloviral activity. nih.gov Subsequent SAR studies focused on modifying three key regions of the molecule: the amide portion, the aromatic region, and the tertiary amine region of the aminomethyl group. nih.gov

Table 2: Structure-Activity Relationship of 4-(Aminomethyl)benzamide Derivatives as Antifilovirus Agents

| Compound | Modification | Biological Activity (EC₅₀ for Ebola Virus) | Reference |

|---|---|---|---|

| CBS1118 | Hit Compound | < 10 µM | nih.gov |

| Derivative 20 | Modification in amide portion | Superior inhibitor | nih.gov |

| Derivative 23 | Modification in amide portion | Superior inhibitor | nih.gov |

| Derivative 32 | Modification in aromatic region | Superior inhibitor | nih.gov |

| Derivative 33 | Modification in aromatic region | Superior inhibitor | nih.gov |

These studies revealed that specific substitutions on the N-benzyl group and modifications of the amine in the aminomethyl moiety led to compounds with significantly improved potency. nih.gov

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger (or block) its response. For this compound derivatives, the key pharmacophoric elements typically include:

Hydrogen Bond Donors and Acceptors: The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitrogen atom of the aminomethyl group can also act as a hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The two phenyl rings (one from the benzamide and one from the benzyl group) provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with the target protein.

Ionizable Group: The aminomethyl group is typically basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a binding pocket.

The relative spatial arrangement of these features is crucial for activity. Pharmacophore models can be generated based on the structures of active compounds or through the analysis of the ligand-receptor complex if the structure of the biological target is known. For N-benzylbenzamide derivatives, a 3D pharmacophore model was developed for melanogenesis inhibitors, highlighting the importance of specific atomic and electronic features for their activity. nih.gov

Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

The binding of a this compound derivative to its biological target is governed by a combination of non-covalent interactions.

Hydrogen Bonding: The amide linkage is a key motif for establishing hydrogen bonds. The amide proton can donate a hydrogen bond to an acceptor group on the protein (e.g., a carbonyl oxygen of the peptide backbone or an acidic side chain), while the amide carbonyl oxygen can accept a hydrogen bond from a donor group on the protein (e.g., an amide proton of the backbone or a basic side chain). The amine of the aminomethyl group can also participate in hydrogen bonding, typically as an acceptor.

Hydrophobic Interactions: The phenyl rings of the this compound scaffold are important for hydrophobic interactions. These nonpolar groups tend to be buried in hydrophobic pockets of the target protein, displacing water molecules and leading to a net favorable increase in entropy. The size and substitution pattern of these aromatic rings can be modified to optimize these hydrophobic interactions.

Electrostatic Interactions: At physiological pH, the aminomethyl group is likely to be protonated, carrying a positive charge. This positive charge can form a strong electrostatic interaction, or salt bridge, with a negatively charged amino acid residue (e.g., aspartate or glutamate) on the surface of the target protein. These electrostatic interactions can be critical for the initial recognition and anchoring of the ligand in the binding site.

Computational Chemistry and Molecular Modeling of 4 Aminomethyl N Benzylbenzamide

Quantum Mechanical Studies of 4-(Aminomethyl)-N-benzylbenzamide

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. scite.ai These first-principle calculations can predict a wide range of molecular attributes without the need for empirical parameters.

Electronic Structure and Charge Distribution Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate its electronic properties. edu.krdresearchgate.net

The analysis of the electronic structure involves mapping the electron density to understand how electrons are distributed across the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface reveals regions of positive and negative electrostatic potential, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen and oxygen atoms of the amide group and the nitrogen of the aminomethyl group would be expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the amine and amide groups would exhibit positive potential (electron-poor). nih.gov

Natural Bond Orbital (NBO) analysis is another critical tool that would be used to study the charge distribution in more detail. NBO analysis provides information about the charge transfer and delocalization of electrons within the molecule, arising from interactions between filled and empty orbitals. This can reveal the extent of conjugation and hyperconjugation, which contribute to the molecule's stability.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(amide) | π(C=O) | ~25-35 |

| π(C-C)phenyl | π(C-C)phenyl | ~15-25 |

| LP(1) N(amine) | σ*(C-H) | ~2-5 |

This table presents hypothetical data to illustrate the expected outcomes of an NBO analysis. The values are based on typical stabilization energies for similar interactions in related molecules.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the aminomethyl and benzyl (B1604629) groups, which are electron-donating, while the LUMO would be concentrated on the benzamide (B126) moiety, particularly the carbonyl group.

Table 2: Hypothetical FMO Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

This table contains hypothetical but realistic energy values for a molecule of this type, illustrating the expected output from a DFT calculation.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to model the pathways of chemical reactions, identifying transition states and intermediates to determine the most likely reaction mechanism. researchgate.netnih.gov For a molecule like this compound, one could investigate reactions such as N-acylation or reactions involving the aminomethyl group.

By calculating the potential energy surface for a proposed reaction, researchers can identify the transition state structures, which represent the energy maxima along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. These computational studies can provide detailed insights into the feasibility and kinetics of various chemical transformations.

Molecular Dynamics Simulations of this compound in Various Environments

While quantum mechanics is ideal for studying the static properties of a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. nih.govfu-berlin.de

Ligand Dynamics and Conformational Ensembles

This compound is a flexible molecule with several rotatable bonds. MD simulations can be used to explore the conformational landscape of this molecule, identifying the most stable conformers and the energy barriers between them. nih.govjocpr.com This is achieved by solving Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. nih.govrsc.org MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (such as water) in the simulation box.

These simulations can reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. For this compound, the polar aminomethyl and amide groups would be expected to form hydrogen bonds with polar solvents like water, which would influence the molecule's solubility and its preferred conformations. The analysis of the radial distribution function (RDF) between specific atoms of the solute and solvent molecules can quantify these interactions.

Ligand-Based and Structure-Based Drug Design Approaches Utilizing this compound

The unique structural characteristics of this compound, featuring a flexible aminomethyl linker between two aromatic rings, make it an attractive scaffold for computational drug design. Researchers employ both ligand-based and structure-based methods to design novel derivatives with enhanced biological activities.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is instrumental in understanding the interactions between this compound derivatives and their biological targets at a molecular level.

Research has shown that the 4-(aminomethyl)benzamide (B1271630) fragment can act as a versatile and flexible linker in the design of potent enzyme inhibitors. nih.govnih.gov For instance, in the development of novel tyrosine kinase inhibitors (TKIs), this scaffold was used to connect different chemical moieties. nih.gov Molecular modeling studies of these synthesized compounds were performed against several protein kinases, including the challenging T315I mutant of Bcr-Abl, which is resistant to many existing inhibitors. nih.govnih.gov

The docking results indicated that the 4-(aminomethyl)benzamide linker allows the molecule to adopt a favorable geometry. This conformation enables it to bypass the bulky isoleucine residue at position 315 in the mutant kinase, facilitating crucial binding interactions within the allosteric and active sites of the enzyme. nih.govnih.gov This demonstrates the scaffold's utility in overcoming specific structural hurdles in drug-resistant targets.

Derivatives incorporating the (trifluoromethyl)benzene ring have shown particularly high potency against the Epidermal Growth Factor Receptor (EGFR), with inhibition rates of 91% and 92% at a 10 nM concentration. nih.gov Docking studies help to rationalize these findings by revealing specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nsbmb.org.ngresearchgate.net

Table 1: Example of Molecular Docking Results for a this compound Derivative

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| T315I-mutant Abl Kinase | 3QRJ | Analogue 10 | -25.313 (Example Value) nsbmb.org.ng | Met318, Thr315, Ile315 |

Note: Binding energy values are illustrative, based on similar compounds found in the literature, to demonstrate typical outputs of docking studies.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov For derivatives of this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the model. nih.gov This approach allows for the rapid identification of new potential inhibitors from millions of compounds without the need for extensive initial synthesis and testing. nih.gov For instance, a pharmacophore for a kinase inhibitor based on this scaffold might include:

Two aromatic/hydrophobic regions corresponding to the benzyl and benzamide rings.

A hydrogen bond donor (the amine).

A hydrogen bond acceptor (the carbonyl oxygen).

This model could then be used to filter databases for compounds with similar spatial arrangements of these features, leading to the discovery of novel, structurally diverse candidates. nih.govnih.gov

Free Energy Perturbation and MM/GBSA Calculations

While molecular docking provides a rapid assessment of binding poses, more rigorous computational methods are needed to accurately predict binding affinities. Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are two such end-point methods. wikipedia.orgnih.gov

FEP is a statistical mechanics-based method that computes the difference in free energy between two states, such as the binding of two different ligands to the same protein. wikipedia.org It involves creating a non-physical, hybrid molecule that is gradually "mutated" from one ligand to another over a series of steps or "windows" in a molecular dynamics simulation. uiuc.eduuiuc.edu FEP calculations, though computationally intensive, can provide highly accurate predictions of relative binding affinities, making them invaluable for lead optimization. nih.govnih.gov

In Silico Prediction of Bioactivity and Binding Affinities for this compound Derivatives

Beyond docking and free energy calculations, a range of in silico tools are used to predict the bioactivity and pharmacokinetic properties of novel this compound derivatives. scispace.com These computational approaches are crucial for the early-stage assessment of a compound's potential as a drug candidate. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. scispace.com By developing a QSAR model for a series of benzamide derivatives, researchers can predict the activity of new, unsynthesized compounds. nih.gov For example, a model might reveal that adding an electron-withdrawing group at a specific position on the benzyl ring consistently increases inhibitory potency against a target enzyme.

Furthermore, computational methods are extensively used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties. researchgate.net Predicting these properties early in the drug discovery pipeline is essential to avoid costly failures in later stages. For any new derivative of this compound, web servers and specialized software can predict its oral bioavailability, blood-brain barrier penetration, potential for metabolic breakdown, and likelihood of causing toxic effects.

Table 2: In Silico ADMET Predictions for a Hypothetical Derivative

| Property | Predicted Value | Interpretation |

|---|---|---|

| Oral Bioavailability | High | Likely to be well-absorbed when taken orally. |

| Blood-Brain Barrier Permeation | Low | Unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

Cheminformatics and Data Mining for Benzamide Derivatives Related to this compound

Cheminformatics and data mining techniques are powerful tools for navigating the vast chemical space of benzamide derivatives. nih.gov These approaches use computational algorithms to analyze large datasets of chemical structures and associated biological data to identify trends, patterns, and novel drug candidates. nih.gov

By mining large databases such as PubChem, ChEMBL, or proprietary corporate databases, researchers can identify all known compounds containing the this compound core or related benzamide structures. Machine learning algorithms can then be trained on this data to build predictive models. nih.gov For example, a classification model could be developed to distinguish between benzamides that are active as kinase inhibitors and those that are not.

Advanced techniques like molecular networking can group similar molecules based on their mass spectrometry fragmentation patterns, helping to identify families of related compounds within complex mixtures. nih.gov When combined with bioactivity data, this can create "Bioactive Molecular Networks" that directly link chemical structures to their biological functions, accelerating the discovery of novel leads from natural or synthetic sources. nih.gov

Biological Target Identification and Mechanistic Studies Involving 4 Aminomethyl N Benzylbenzamide

High-Throughput Screening (HTS) and Phenotypic Screening Strategies for Novel Biological Activities

High-throughput screening (HTS) has been instrumental in uncovering the therapeutic potential of chemical scaffolds related to 4-(aminomethyl)-N-benzylbenzamide. A notable example is the discovery of a series of 4-(aminomethyl)benzamides as potent entry inhibitors of Ebola virus (EBOV) and Marburg virus (MARV). A cell-based HTS campaign involving a library of 10,000 compounds was conducted to identify inhibitors of filovirus entry. nih.gov This screening identified several hit compounds, including a set of substituted 4-(aminomethyl)benzamides that demonstrated inhibitory activity against both EBOV and MARV pseudovirions. nih.gov

One of the initial hits, designated CBS1118, a 4-(aminomethyl)benzamide (B1271630) derivative, showed effective concentrations (EC50) below 10 µM for both viruses, indicating broad-spectrum antifiloviral activity. nih.gov This initial discovery prompted further investigation into the structure-activity relationship (SAR) of this compound class, leading to the synthesis and evaluation of a wide array of derivatives to optimize their potency and pharmacological properties. acs.orgcdc.govnih.gov

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, has also seen a resurgence in drug discovery. cdc.gov While specific phenotypic screens directly involving this compound are not detailed in the reviewed literature, the general approach is highly relevant for identifying novel activities of this scaffold without a preconceived target. Such screens could uncover unexpected therapeutic applications by observing the compound's impact on complex biological systems.

Identification of Specific Enzyme Inhibitors or Activators Based on this compound Scaffold

The benzamide (B126) core structure is a versatile scaffold that has led to the identification of inhibitors for various enzymes. Research on N-benzylbenzamide derivatives has revealed potent inhibitory activity against several key enzymes implicated in disease.

A series of N-benzylbenzamide derivatives were identified as selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE), an enzyme of interest in the treatment of advanced Alzheimer's disease. nih.gov Furthermore, derivatives of N-benzylbenzamide have been developed as tubulin polymerization inhibitors with significant antiproliferative activities against various cancer cell lines. nih.gov In a different therapeutic area, N-benzylbenzamide derivatives were designed as dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), demonstrating the scaffold's ability to interact with multiple targets. acs.org

Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki determination)

The inhibitory potency of benzamide derivatives has been quantified through the determination of IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

For the N-benzylbenzamide derivatives targeting butyrylcholinesterase, IC50 values ranged from the picomolar to nanomolar level. nih.gov In the context of cancer, a novel N-benzylbenzamide derivative, compound 20b, exhibited impressive antiproliferative activities with IC50 values between 12 and 27 nM against several cancer cell lines through the inhibition of tubulin polymerization. nih.gov

In the study of dual sEH/PPARγ modulators, a specific N-benzylbenzamide derivative (14c) demonstrated submicromolar potency with an IC50 of 0.3 µM for sEH inhibition. acs.org

The 4-(aminomethyl)benzamide series identified as Ebola virus entry inhibitors were characterized by their effective concentration (EC50) in cell-based assays. Several optimized compounds, including 20, 23, 32, 33, and 35, were found to be superior inhibitors of both Ebola and Marburg viruses. acs.orgcdc.gov For instance, representative compounds from this series showed good metabolic stability and a lack of inhibition of key metabolic enzymes like CYP3A4 and CYP2C9, which is a critical aspect of their development as therapeutic agents. acs.orgcdc.govnih.gov

| Compound Class | Target Enzyme/Process | Reported Potency (IC50/EC50) | Reference |

| N-Benzylbenzamides | Butyrylcholinesterase (BChE) | pM to nM range | nih.gov |

| N-Benzylbenzamide (20b) | Tubulin Polymerization | 12 - 27 nM | nih.gov |

| N-Benzylbenzamide (14c) | Soluble Epoxide Hydrolase (sEH) | 0.3 µM | acs.org |

| 4-(Aminomethyl)benzamide (CBS1118) | Ebola/Marburg Virus Entry | < 10 µM | nih.gov |

Allosteric Modulation versus Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is crucial in understanding a compound's mechanism of action. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate or ligand. nanobioletters.com In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the activity of the active site.

In the context of the N-benzylbenzamide derivatives that inhibit tubulin polymerization, the mechanism involves binding to the colchicine (B1669291) binding site on tubulin. nih.gov This is a well-characterized example of orthosteric inhibition, where the compound directly interferes with the assembly of microtubules.

For the dual sEH/PPARγ modulators, the N-benzylbenzamide scaffold was designed to fit a merged pharmacophore of both targets, suggesting an interaction with the respective active sites. acs.org Similarly, the development of N-benzylbenzamide derivatives as butyrylcholinesterase inhibitors likely involves binding to the active site of the enzyme. nih.gov While the specific binding mode (orthosteric vs. allosteric) for the 4-(aminomethyl)benzamide-based Ebola virus entry inhibitors is not explicitly defined as allosteric, their mechanism of inhibiting viral entry could involve interactions with viral or host cell proteins at sites distinct from the primary receptor binding interface.

Receptor Binding and Modulation Studies

The versatility of the benzamide scaffold extends to its interaction with various receptors, acting as agonists, antagonists, or modulators.

Affinity and Selectivity Profiling

N-benzylbenzamide derivatives have been investigated as dual modulators of soluble epoxide hydrolase (sEH) and the peroxisome proliferator-activated receptor type γ (PPARγ). acs.org Structure-activity relationship studies led to the development of compound 14c , which exhibited an EC50 of 0.3 µM for PPARγ modulation, demonstrating a balanced dual activity. acs.org The selectivity of these compounds is a key aspect of their design, aiming to achieve simultaneous modulation of both targets to address complex diseases like diabetes and hypertension. acs.org

Agonist, Antagonist, and Inverse Agonist Characterization

The functional outcome of a ligand binding to a receptor can be to activate it (agonist), block its activation by an endogenous ligand (antagonist), or reduce its basal activity (inverse agonist).

In the case of the dual-acting N-benzylbenzamides, they function as PPARγ modulators, which can encompass a range of activities from full agonism to partial agonism, depending on the specific derivative and the cellular context. acs.org The study resulting in compound 14c characterized it as a modulator, implying it alters the receptor's activity, though the precise nature (e.g., full or partial agonist) was part of ongoing investigation. acs.org

While the reviewed literature on this compound and its close analogs did not explicitly characterize them as antagonists or inverse agonists for specific receptors, the broad screening of such compounds could potentially identify such activities.

Protein-Ligand Interaction Analysis of this compound

The detailed analysis of how a specific ligand, such as this compound, interacts with its protein target is fundamental to understanding its mechanism of action. This is typically achieved through a combination of biophysical and structural biology techniques.

X-ray Crystallography and Cryo-EM Studies of Compound-Target Complexes

High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) are invaluable for visualizing the precise binding mode of a ligand within a protein's active or allosteric site. These techniques can reveal the specific amino acid residues involved in the interaction, the conformation of the bound ligand, and any conformational changes in the protein upon binding.

Currently, there are no publicly available X-ray crystallography or cryo-EM structures of this compound in complex with a protein target. However, a study on the related compound, 4-[(Benzyl-amino)-carbon-yl]-1-methyl-pyridinium halogenide salts, has been conducted using X-ray diffraction to analyze its crystal structure and intermolecular interactions. nih.gov Such studies on analogous compounds can provide a foundation for computational modeling and hypothesis-driven research into the binding of this compound to potential targets.

Cryo-EM has emerged as a powerful technique for determining the structures of large and complex biological macromolecules that may be difficult to crystallize. nih.gov This method could be particularly useful for studying the interaction of this compound with large protein complexes or membrane proteins. nih.govnih.govthermofisher.com

NMR Spectroscopy for Ligand-Target Interactions (e.g., STD NMR, Chemical Shift Perturbation)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a versatile set of tools for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. nih.govuniversiteitleiden.nlucsb.edu

Saturation Transfer Difference (STD) NMR: This ligand-observed NMR technique is highly effective for screening and identifying which parts of a ligand are in close contact with a protein. nih.gov In an STD NMR experiment with this compound and a target protein, signals from protons on the compound that are in proximity to the protein would be selectively saturated, allowing for the mapping of the binding epitope. nih.gov

Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this protein-observed technique monitors changes in the chemical shifts of a protein's backbone amides upon the addition of a ligand. nih.govnih.govbcm.edu By titrating this compound into a solution of an isotopically labeled target protein, the amino acid residues at the binding interface and those affected by allosteric changes would show significant chemical shift perturbations. nih.govbcm.eduresearchgate.netresearchgate.net This method can be used to map the binding site and determine the dissociation constant (Kd) of the interaction. nih.govnih.gov

While specific NMR studies on this compound are not available, these standard techniques would be the primary methods for a detailed investigation of its binding to a protein target. nih.govuniversiteitleiden.nlfrontiersin.orgnih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique used to measure the kinetics of biomolecular interactions. nih.gov It provides quantitative data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) of a ligand binding to a target protein immobilized on a sensor chip. nih.govmdpi.comresearchgate.netdrexel.edu

An SPR experiment to study this compound would involve immobilizing the target protein and flowing solutions of the compound at various concentrations over the sensor surface. The resulting sensorgrams would provide detailed kinetic information about the binding interaction. This technique is particularly valuable for lead optimization in drug discovery, as it allows for the rapid comparison of the binding kinetics of different analogues. mdpi.comdrexel.edu Although no specific SPR data for this compound has been published, it is a standard and powerful tool for such characterizations. nih.gov

Cellular Pathway Modulation by this compound and its Analogues (at a mechanistic, non-clinical level)

The ultimate biological effect of a compound is determined by how it modulates cellular pathways. This can occur through the inhibition or activation of a key protein, or by disrupting protein-protein interactions within a signaling cascade.

Investigation of Signaling Cascade Interactions

Research into the broader class of (aminomethyl)benzamides has identified them as potent entry inhibitors of Ebola and Marburg viruses. nih.gov This suggests that their mechanism of action involves the disruption of a critical step in the viral entry pathway, which is a complex signaling cascade involving viral and host cell proteins. While the precise target within this cascade for the (aminomethyl)benzamide class is still under investigation, this finding points to a potential area of study for this compound.

Further mechanistic studies would be required to elucidate which specific signaling proteins are affected by this compound and how this interaction leads to the observed biological effect.

Specific Protein-Protein Interaction Modulators

Many cellular processes are regulated by intricate networks of protein-protein interactions (PPIs). Small molecules that can specifically modulate these interactions are of significant interest as therapeutic agents. nih.gov Given that this compound belongs to a class of compounds that inhibit viral entry, it is plausible that it functions as a PPI modulator, for instance, by preventing the interaction between a viral glycoprotein (B1211001) and its host cell receptor.

The development of specific assays to screen for the disruption of relevant PPIs would be a key step in characterizing the mechanistic function of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Aminomethyl N Benzylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Aminomethyl)-N-benzylbenzamide is expected to exhibit distinct signals corresponding to each unique proton environment. Based on the structure, we can predict the approximate chemical shifts. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0). The protons of the benzyl (B1604629) group and the aminomethyl group will also have characteristic chemical shifts. For comparison, the ¹H NMR data for the related compound N-benzylbenzamide in CDCl₃ shows signals at δ 7.79 (d, 2H), 7.48-7.51 (t, 1H), 7.41-7.44 (m, 2H), 7.32-7.36 (m, 4H), 7.26-7.31 (m, 1H), 6.44 (brs, 1H, NH), and 4.65 (d, 2H, benzylic CH₂). rsc.org For this compound, we would expect to see additional signals for the aminomethyl group (CH₂ and NH₂) and a different splitting pattern for the para-substituted aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the amide is expected to be the most downfield signal (around 167 ppm). The aromatic carbons will resonate in the δ 120-140 ppm region. The benzylic carbon and the aminomethyl carbon will appear in the more upfield region. For N-benzylbenzamide, the reported ¹³C NMR chemical shifts in CDCl₃ are δ 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, and 44.2. rsc.org The spectrum of this compound would show an additional signal for the aminomethyl carbon and different chemical shifts for the carbons of the para-substituted ring.

| Predicted ¹H NMR Chemical Shifts (ppm) for this compound | Predicted ¹³C NMR Chemical Shifts (ppm) for this compound |

| Aromatic Protons (m, ~7.2-7.8) | Carbonyl Carbon (~167) |

| Amide Proton (t, ~6.5) | Aromatic Carbons (~127-145) |

| Benzylic Protons (d, ~4.6) | Benzylic Carbon (~44) |

| Aminomethyl Protons (s, ~3.9) | Aminomethyl Carbon (~45) |

| Amino Protons (s, broad, ~1.5-2.0) |

2D NMR Experiments: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the amide proton and the benzylic protons, as well as between adjacent aromatic protons on both phenyl rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the benzylic proton signal would correlate with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is crucial for establishing the connectivity between different fragments of the molecule. For example, HMBC would show a correlation between the benzylic protons and the carbonyl carbon, confirming the N-benzyl amide linkage. It would also show correlations between the aminomethyl protons and the carbons of the para-substituted benzene (B151609) ring.

Elucidation of Stereochemistry and Regiochemistry

For this compound, the primary concern is the confirmation of the regiochemistry, specifically the para-substitution on the benzamide (B126) ring. The splitting pattern of the aromatic protons in the ¹H NMR spectrum is a key indicator. A para-substituted benzene ring typically shows two distinct doublets (an AA'BB' system). 2D NMR experiments like HMBC would further confirm this by showing long-range correlations from the aminomethyl protons to the quaternary carbon and the ortho-carbons of the substituted ring. The stereochemistry around the amide bond (E/Z isomerism) could also be investigated, although amides predominantly exist in the more stable E-conformation. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to probe through-space interactions, which can help in confirming the spatial arrangement of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high accuracy. nih.gov This allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₅H₁₆N₂O), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

| Ion | Calculated m/z |

| [M+H]⁺ | 241.1335 |

| [M+Na]⁺ | 263.1155 |

| [M-H]⁻ | 239.1190 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions. nih.gov This provides valuable information about the structure of the molecule. The fragmentation of this compound would likely proceed through several key pathways. Common fragmentation patterns for amides and benzylamines include cleavage of the amide bond and the benzylic C-N bond.

Expected key fragment ions in the positive ion mode MS/MS spectrum of [M+H]⁺ include:

Loss of the benzyl group: Cleavage of the N-CH₂ bond could lead to the formation of a benzoylaminomethylphenyl cation.

Formation of the benzyl cation: Cleavage of the N-CH₂ bond could also result in the formation of the stable benzyl cation (m/z 91).

Cleavage of the amide bond: This can lead to the formation of a benzoyl cation (m/z 105) and an aminomethylbenzylamine fragment.

Loss of ammonia (B1221849): Fragmentation of the aminomethyl group could lead to the loss of ammonia (NH₃).

A detailed analysis of the MS/MS spectrum would allow for the reconstruction of the molecular structure and confirmation of the connectivity of the different functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine and amide) | 3400-3200 |

| C-H stretch (aromatic and aliphatic) | 3100-2850 |

| C=O stretch (amide) | 1680-1630 |

| N-H bend (amide II) | 1570-1515 |

| C-N stretch | 1400-1000 |

For comparison, the IR spectrum of the related compound N-benzylbenzamide shows a strong C=O stretching band at 1645 cm⁻¹ and an N-H bending absorption at 1597 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. For a para-substituted benzene ring, characteristic ring breathing modes would be expected. The C=O stretch is also typically observed in the Raman spectrum. Computational studies on similar molecules have been used to assign vibrational modes in both IR and Raman spectra. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular structure, conformation, and intermolecular interactions of this compound.

Crystal Packing and Intermolecular Interactions

The crystal packing describes how individual molecules of this compound would arrange themselves in a repeating pattern to form a crystal lattice. This arrangement is governed by various non-covalent interactions. For this compound, one would expect to observe a network of hydrogen bonds, primarily involving the aminomethyl group (-CH₂NH₂) and the amide N-H group as hydrogen bond donors, and the amide carbonyl oxygen (C=O) and the nitrogen of the aminomethyl group as acceptors.

Hypothetical Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H (Amide) | O=C (Amide) | 2.8 - 3.2 |

| Hydrogen Bond | N-H (Amine) | O=C (Amide) | 2.9 - 3.3 |

| Hydrogen Bond | N-H (Amine) | N (Amine) | 3.0 - 3.5 |

Conformational Analysis in the Crystalline State

The crystalline environment locks the molecule into a specific, low-energy conformation. X-ray analysis would reveal the precise torsion angles between the different parts of the molecule. Key conformational features for this compound would include the orientation of the benzyl group relative to the benzamide core and the conformation of the aminomethyl group. The planarity of the amide bond is another critical parameter that would be determined. Studies on similar N-benzylbenzamide structures have shown that the amide group is typically planar. The relative orientation of the two aromatic rings is also of interest, as it influences the potential for intramolecular and intermolecular interactions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be most suitable. In such a setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.